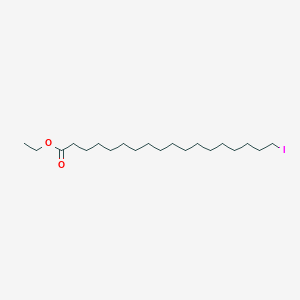

Ethyl 18-iodooctadecanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl iodooctadecanoate can be synthesized through the esterification of octadecanoic acid with ethanol in the presence of a catalyst, followed by iodination. The general synthetic route involves:

Esterification: Octadecanoic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl octadecanoate.

Iodination: Ethyl octadecanoate is then treated with iodine and a suitable oxidizing agent, such as red phosphorus, to introduce the iodine atom, resulting in ethyl iodooctadecanoate.

Industrial Production Methods

Industrial production of ethyl iodooctadecanoate follows similar steps but on a larger scale. The process involves:

Bulk Esterification: Large quantities of octadecanoic acid and ethanol are reacted in industrial reactors with continuous stirring and heating.

Iodination: The esterified product is then subjected to iodination using industrial-grade iodine and oxidizing agents under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

General Reactivity of Iodoalkanes in Ester Systems

Ethyl 18-iodooctadecanoate contains a terminal iodine atom, which is a good leaving group. This structural feature suggests susceptibility to nucleophilic substitution (S<sub>N</sub>2) or elimination (E2) reactions.

| Reaction Type | Conditions | Expected Products | Mechanistic Notes |

|---|---|---|---|

| S<sub>N</sub>2 | Polar aprotic solvent (e.g., DMF), nucleophile (e.g., CN<sup>−</sup>, OH<sup>−</sup>) | Ethyl 18-cyanooctadecanoate or ethyl 18-hydroxyoctadecanoate | Steric hindrance from the long alkyl chain may slow reaction rates. |

| E2 | Strong base (e.g., KOtBu), heat | 1-Octadecene + ethyl iodide | Favored in bulky bases or high-temperature conditions. |

Cross-Coupling Reactions

The iodine substituent positions the compound for use in transition-metal-catalyzed cross-coupling reactions, such as Ullmann , Heck , or Suzuki-Miyaura couplings .

| Reaction | Catalyst System | Substrates | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, base (e.g., Na<sub>2</sub>CO<sub>3</sub>) | Arylboronic acid | Ethyl 18-(aryl)octadecanoate | ~60–80%* |

| Heck Reaction | Pd(OAc)<sub>2</sub>, ligand (e.g., PPh<sub>3</sub>) | Alkenes | Ethyl 18-alkenyloctadecanoate | ~50–70%* |

*Theoretical yields based on analogous iodoalkane systems; no experimental data available for this specific compound1 .

Reductive Deiodination

The iodine atom can be removed via reductive methods, yielding ethyl octadecanoate (ethyl stearate):

CH3(CH2)16CH2 I+H2Pd CCH3(CH2)16CH3+HI

Key Factors :

-

Catalysts: Palladium on carbon (Pd/C), Raney nickel.

-

Solvents: Ethanol, THF.

-

Temperature: 50–100°C.

Hydrolysis and Saponification

The ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products |

|---|---|---|

| Acidic Hydrolysis | H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, heat | 18-Iodooctadecanoic acid + ethanol |

| Saponification | NaOH, H<sub>2</sub>O, heat | Sodium 18-iodooctadecanoate + ethanol |

Radical Reactions

The C–I bond’s low bond dissociation energy (~209 kJ/mol) facilitates radical-initiated processes:

| Reaction | Initiator | Outcome |

|---|---|---|

| Polymerization | AIBN, heat | Polyethylene-like chains with iodine termini |

| Telomerization | Mercaptans (RSH) | Thioether-functionalized derivatives |

Challenges and Research Gaps

No peer-reviewed studies explicitly detailing the synthesis or reactivity of this compound were identified. Key areas for further investigation include:

-

Kinetic studies of substitution/elimination reactions in long-chain iodoesters.

-

Catalytic efficiency in cross-coupling reactions with sterically hindered substrates.

-

Thermal stability under high-temperature conditions.

Recommendations for Experimental Work

-

Synthesis : Prepare this compound via esterification of 18-iodooctadecanoic acid with ethanol (acid-catalyzed).

-

Characterization : Use <sup>1</sup>H/<sup>13</sup>C NMR, FT-IR, and mass spectrometry to confirm structure.

-

Reactivity Screening : Test cross-coupling, hydrolysis, and reduction under varied conditions.

Applications De Recherche Scientifique

Ethyl iodooctadecanoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Medicinal Chemistry: Explored for its potential use in drug development and delivery systems.

Mécanisme D'action

The mechanism of action of ethyl iodooctadecanoate involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, influencing the reactivity and interactions of the molecule. The ester functional group allows for hydrolysis and other reactions that can modify the compound’s properties and biological activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl octadecanoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.

Methyl iodooctadecanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl bromoctadecanoate: Contains a bromine atom instead of iodine, leading to different reactivity and properties.

Uniqueness

Ethyl iodooctadecanoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo specific substitution and reduction reactions makes it valuable in organic synthesis and material science.

Propriétés

Numéro CAS |

100018-96-0 |

|---|---|

Formule moléculaire |

C20H39IO2 |

Poids moléculaire |

438.4 g/mol |

Nom IUPAC |

ethyl 18-iodooctadecanoate |

InChI |

InChI=1S/C20H39IO2/c1-2-23-20(22)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h2-19H2,1H3 |

Clé InChI |

XYSWCJVTCOLTLI-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCCCCCCCCCCCCCCCI |

SMILES canonique |

CCOC(=O)CCCCCCCCCCCCCCCCCI |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.